nTzDpa

概要

説明

nTZDpaは、ペルオキシソーム増殖剤活性化受容体ガンマの選択的モジュレーターとして作用する非チアゾリジンジオン化合物です。 この化合物は、完全アゴニストに関連する副作用を引き起こすことなく、ペルオキシソーム増殖剤活性化受容体ガンマを調節する能力により、抗糖尿病剤としても有望視されています .

科学的研究の応用

nTZDpa has been extensively studied for its antimicrobial properties, particularly against drug-resistant and persistent bacterial infections . It has shown efficacy in killing both growing and dormant bacterial cells by disrupting the lipid bilayer of the bacterial membrane . In addition to its antimicrobial applications, this compound has been investigated for its potential use in treating diabetes and metabolic disorders . It acts as a partial agonist of the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating glucose and lipid metabolism .

作用機序

nTZDpaの作用機序は、ペルオキシソーム増殖剤活性化受容体ガンマとの相互作用を伴います。 この受容体に結合することにより、this compoundはその活性を調節し、グルコースと脂質の代謝に関与する遺伝子の発現に影響を与えます . さらに、this compoundは細菌膜の脂質二重層を破壊し、細胞死につながります . この二重の作用機序により、this compoundは、抗菌療法と抗糖尿病療法の両方の有望な候補となっています .

生化学分析

Biochemical Properties

nTzDpa plays a significant role in biochemical reactions, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . It interacts with enzymes and proteins, including PPAR-γ, to modulate gene expression and cellular metabolism .

Cellular Effects

This compound influences cell function by regulating gene expression programs in response to ligand binding . It impacts cell signaling pathways and cellular metabolism, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as PPAR-γ . It can activate or inhibit enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

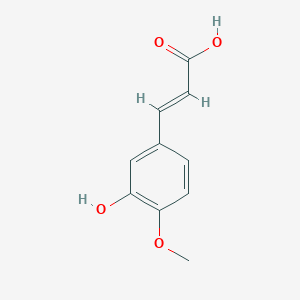

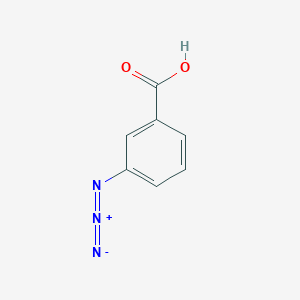

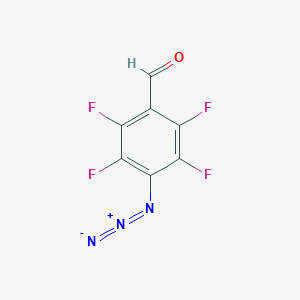

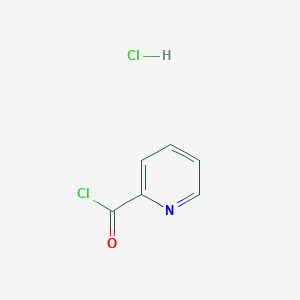

nTZDpaの合成は、コア骨格の調製から始まり、いくつかの工程を伴います。 . 反応条件は、目的の生成物を得るために、多くの場合、有機溶媒、触媒、および制御された温度の使用を伴います。 工業生産方法は、これらの反応のスケールアップと、高収率と純度を確保するための条件の最適化を伴う場合があります .

化学反応の分析

nTZDpaは、酸化、還元、置換など、いくつかのタイプの化学反応を受けます . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、スルホキシドまたはスルホンを形成する可能性がありますが、還元はチオエーテルを生成する可能性があります .

科学研究の応用

This compoundは、特に薬剤耐性菌や持続性細菌感染症に対する抗菌特性について広く研究されています . 細菌膜の脂質二重層を破壊することにより、増殖している細菌細胞と休止状態の細菌細胞の両方に対する殺菌効果を示しました . 抗菌作用に加えて、this compoundは、糖尿病や代謝性疾患の治療における潜在的な用途について調査されています . これは、グルコースと脂質の代謝を調節する上で重要な役割を果たす、ペルオキシソーム増殖剤活性化受容体ガンマの部分アゴニストとして作用します .

類似化合物との比較

特性

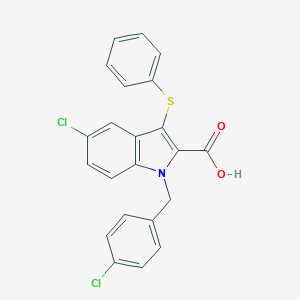

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

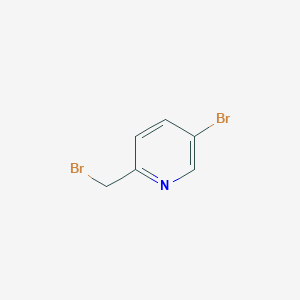

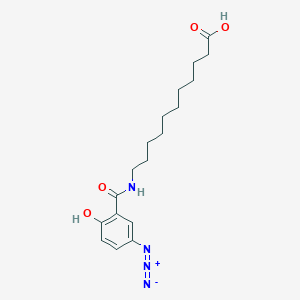

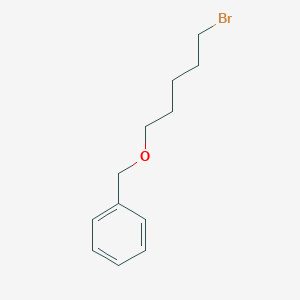

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

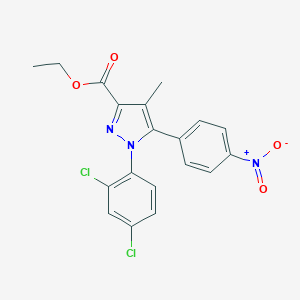

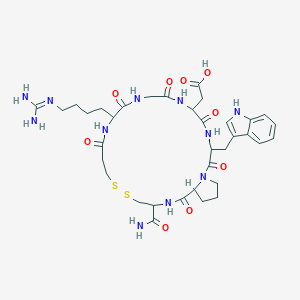

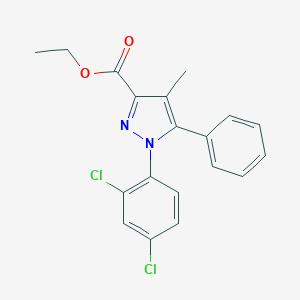

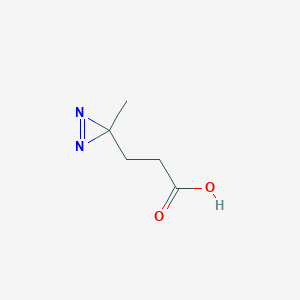

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)